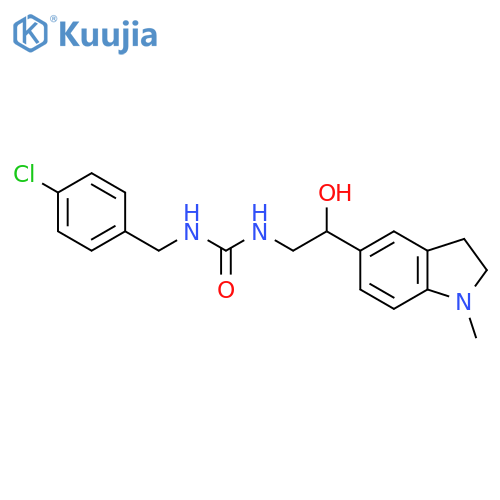Cas no 1705388-46-0 (1-(4-chlorophenyl)methyl-3-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylurea)

1705388-46-0 structure
商品名:1-(4-chlorophenyl)methyl-3-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylurea
1-(4-chlorophenyl)methyl-3-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylurea 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)methyl-3-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylurea
- 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
- 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
- 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea
- F6414-3012
- 1705388-46-0
- AKOS024875086
-
- インチ: 1S/C19H22ClN3O2/c1-23-9-8-14-10-15(4-7-17(14)23)18(24)12-22-19(25)21-11-13-2-5-16(20)6-3-13/h2-7,10,18,24H,8-9,11-12H2,1H3,(H2,21,22,25)
- InChIKey: DBRVXVWTHCWVLL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CNC(NCC(C1C=CC2=C(C=1)CCN2C)O)=O
計算された属性
- せいみつぶんしりょう: 359.1400546g/mol
- どういたいしつりょう: 359.1400546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 64.6Ų
1-(4-chlorophenyl)methyl-3-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6414-3012-20μmol |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6414-3012-3mg |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6414-3012-1mg |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6414-3012-10μmol |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6414-3012-15mg |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6414-3012-40mg |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6414-3012-10mg |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6414-3012-2μmol |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6414-3012-4mg |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6414-3012-30mg |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]urea |
1705388-46-0 | 30mg |
$119.0 | 2023-09-09 |
1-(4-chlorophenyl)methyl-3-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylurea 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
1705388-46-0 (1-(4-chlorophenyl)methyl-3-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylurea) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
